molecular formula C17H19BO3 B2860467 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenecarboxaldehyde CAS No. 1008361-71-4

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenecarboxaldehyde

Cat. No. B2860467
CAS RN: 1008361-71-4
M. Wt: 282.15
InChI Key: JYOLGAMKDPDGSG-UHFFFAOYSA-N
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Description

The compound is a derivative of tetramethyl-1,3,2-dioxaborolane, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, are synthesized through substitution reactions .


Molecular Structure Analysis

The compound likely contains a naphthalene ring, a carboxaldehyde group, and a tetramethyl-1,3,2-dioxaborolane group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . These reactions are commonly used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.


Physical And Chemical Properties Analysis

Specific physical and chemical properties such as melting point, solubility, and stability under various conditions would need to be determined experimentally. Similar compounds, like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, are solid at room temperature and have a melting point of around 170°C .

Scientific Research Applications

Safety and Hazards

While specific safety data for this compound is not available, similar compounds can cause skin and eye irritation . Proper personal protective equipment should be used when handling this compound.

Future Directions

The potential applications of this compound would depend on its reactivity and stability. It could potentially be used in the synthesis of various organic compounds, particularly those requiring the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BO3/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOLGAMKDPDGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde

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